3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran
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Overview
Description
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a 1,3-dioxane ring and a fluorophenyl group, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide typically involves the reaction of 3-(1,3-Dioxan-2-yl)-4-fluorobromobenzene with magnesium metal in the presence of dry tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The magnesium inserts into the carbon-bromine bond, forming the organomagnesium compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an anhydrous environment. The reaction is monitored for completion using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran is typically used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions with halides.
Scientific Research Applications
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide is used in various fields:
Chemistry: As a reagent in organic synthesis for forming complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the preparation of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms in the 1,3-dioxane ring, stabilizing the negative charge on the carbon atom. This makes the carbon highly reactive towards electrophiles, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
Uniqueness
The presence of the fluorine atom in 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide imparts unique reactivity and selectivity compared to its analogs. Fluorine’s electronegativity can influence the electronic properties of the compound, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective .
Properties
IUPAC Name |
magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxane;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h2,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGXDWYTRVDHGS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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